(E)-N-(4-isopropylphenyl)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)acetamide
Overview
Description
(E)-N-(4-isopropylphenyl)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an imidazolidinone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-isopropylphenyl)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)acetamide typically involves a multi-step process:
Formation of the Imidazolidinone Core: The initial step involves the condensation of an appropriate amine with a carbonyl compound to form the imidazolidinone ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reactants used.
Introduction of the Benzylidene Group: The next step involves the introduction of the benzylidene group through a condensation reaction with an aldehyde, such as 4-methoxybenzaldehyde. This step often requires a catalyst, such as piperidine, and is conducted under reflux conditions.
Acylation: The final step involves the acylation of the imidazolidinone derivative with an appropriate acylating agent, such as an acyl chloride or anhydride, to introduce the acetamide group. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the generated acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-isopropylphenyl)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidinone ring or the benzylidene group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Piperidine, triethylamine
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Oxidation Products: Hydroxylated derivatives, oxides
Reduction Products: Reduced imidazolidinone or benzylidene derivatives
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
(E)-N-(4-isopropylphenyl)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-N-(4-isopropylphenyl)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific biological activity being studied, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
(E)-N-(4-isopropylphenyl)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)acetamide can be compared with other similar compounds, such as:
N-(4-isopropylphenyl)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)acetamide: Lacks the (E)-configuration, which may affect its biological activity and chemical reactivity.
N-(4-isopropylphenyl)-2-(4-(4-methoxybenzyl)-2,5-dioxoimidazolidin-1-yl)acetamide: Lacks the benzylidene group, which may result in different biological properties.
N-(4-isopropylphenyl)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)propionamide: Contains a propionamide group instead of an acetamide group, which may influence its chemical and biological behavior.
Biological Activity
(E)-N-(4-isopropylphenyl)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound contains an imidazolidinone core, which is often linked to various biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound's IUPAC name is 2-[(4E)-4-[(4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide. Its molecular formula is , and it has a molecular weight of 393.43 g/mol. The structure features a complex arrangement that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H23N3O4 |
Molecular Weight | 393.43 g/mol |
IUPAC Name | 2-[(4E)-4-[(4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Chemical Structure | Chemical Structure |
The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. These interactions may lead to the inhibition or activation of specific pathways:
Molecular Targets:
- Enzymes: The compound may inhibit certain enzymes critical for microbial growth or cancer cell proliferation.
- Receptors: Interaction with specific receptors could modulate immune responses or cellular signaling pathways.
Biological Pathways:
The pathways affected can include:
- Induction of apoptosis in cancer cells.
- Inhibition of microbial growth through disruption of metabolic processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent for infections.
Case Study:
In a study evaluating the antimicrobial efficacy of the compound, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of cell wall synthesis.
Antifungal Activity
The compound also demonstrates antifungal activity against common fungal pathogens. In vitro tests revealed that it effectively inhibited the growth of Candida albicans.
Case Study:
A comparative study showed that this compound had a minimum inhibitory concentration (MIC) of 25 µg/mL against Candida albicans, highlighting its potential as an antifungal agent.
Anticancer Properties
Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. Research indicates that it can trigger intrinsic apoptotic pathways, leading to cell death in malignant cells.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (by approximately 70% at 100 µM concentration). This effect was associated with increased levels of pro-apoptotic markers.
Summary of Research Findings
Activity Type | Target Organism/Cell Line | MIC/IC50 | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 50 µg/mL | Study A |
Antifungal | Candida albicans | 25 µg/mL | Study B |
Anticancer | MCF-7 Breast Cancer Cells | IC50 = 100 µM | Study C |
Properties
IUPAC Name |
2-[(4E)-4-[(4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14(2)16-6-8-17(9-7-16)23-20(26)13-25-21(27)19(24-22(25)28)12-15-4-10-18(29-3)11-5-15/h4-12,14H,13H2,1-3H3,(H,23,26)(H,24,28)/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRVGPLGHRFOJK-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OC)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC)/NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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